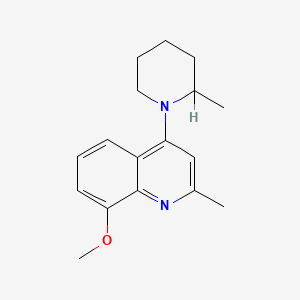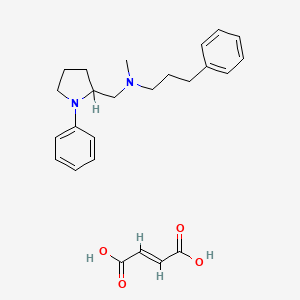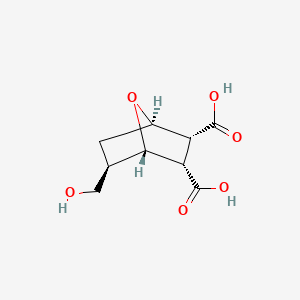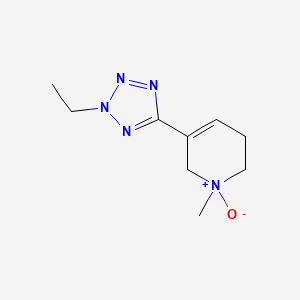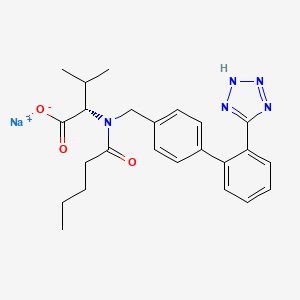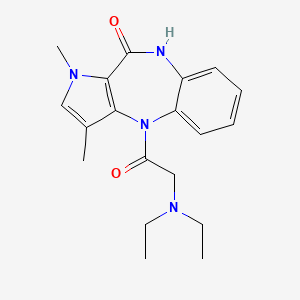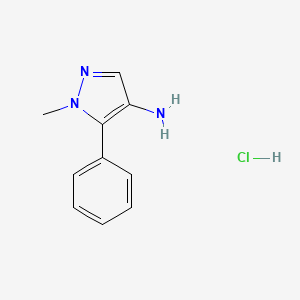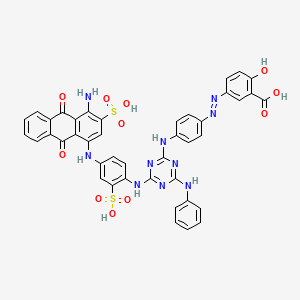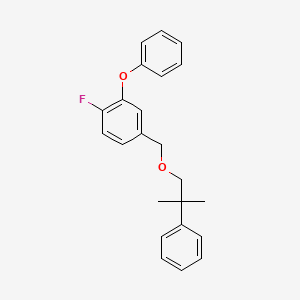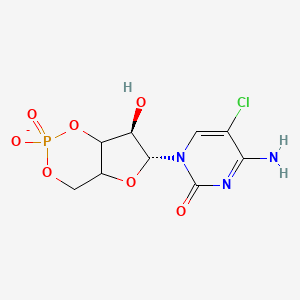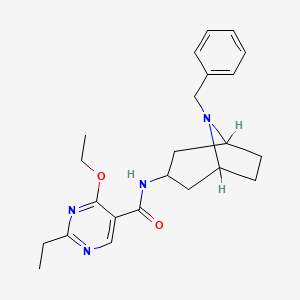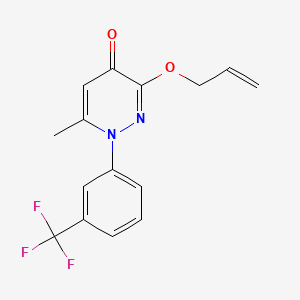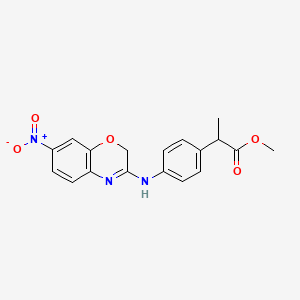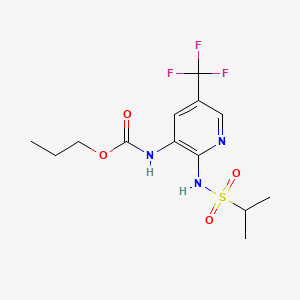
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonyl group, and a pyridinyl ring. These structural features contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester typically involves multiple steps. One common method includes the reaction of 2-amino-5-(trifluoromethyl)-3-pyridine with isopropylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with propyl chloroformate to yield the final carbamate ester. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually conducted in ether solvents under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted pyridines
科学研究应用
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, (2-amino-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
- Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-3-pyridinyl)-, propyl ester
Uniqueness
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
141284-45-9 |
|---|---|
分子式 |
C13H18F3N3O4S |
分子量 |
369.36 g/mol |
IUPAC 名称 |
propyl N-[2-(propan-2-ylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C13H18F3N3O4S/c1-4-5-23-12(20)18-10-6-9(13(14,15)16)7-17-11(10)19-24(21,22)8(2)3/h6-8H,4-5H2,1-3H3,(H,17,19)(H,18,20) |
InChI 键 |
FVMIWZULNUJCTL-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


